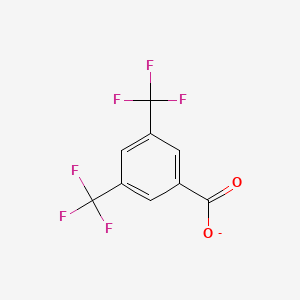

3,5-Bis(trifluoromethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H3F6O2- |

|---|---|

Molecular Weight |

257.11 g/mol |

IUPAC Name |

3,5-bis(trifluoromethyl)benzoate |

InChI |

InChI=1S/C9H4F6O2/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15/h1-3H,(H,16,17)/p-1 |

InChI Key |

HVFQJWGYVXKLTE-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Synthesis

3,5-Bis(trifluoromethyl)benzoate serves as an important intermediate in the synthesis of pharmaceutical compounds. Notably, it is utilized in the development of substance P (neurokinin-1) receptor antagonists. These compounds are crucial for treating various conditions such as inflammatory diseases and psychiatric disorders .

Case Study : A study published in The Journal of Organic Chemistry highlighted the synthesis of derivatives from 3,5-bis(trifluoromethyl)benzoic acid that exhibit potent antagonistic activity against neurokinin receptors .

Antimicrobial Agents

Research has demonstrated the efficacy of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives as antimicrobial agents. These compounds have shown significant activity against drug-resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these derivatives can be as low as 0.5 µg/mL .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Derivative A | 0.5 | Effective against MRSA |

| Derivative B | 1.0 | Effective against enterococci |

Material Science

In material science, derivatives of this compound are being investigated for their properties in gas adsorption applications. Recent studies have explored the adsorption characteristics of copper(II) coordination polymers built from this compound, revealing potential uses in gas storage and separation technologies .

Case Study : A recent publication examined the adsorption properties of solid crystalline molecular copper(II) derivatives of this compound, indicating promising results for applications in environmental remediation and industrial processes .

Preparation Methods

Grignard Reagent-Mediated Carboxylation

The most widely reported method involves converting 3,5-bis(trifluoromethyl)bromobenzene to its Grignard reagent, followed by carboxylation with CO₂. As detailed in patent US6255545B1, magnesium granules react with 3,5-bis(trifluoromethyl)bromobenzene in tetrahydrofuran (THF) under reflux to form the Grignard intermediate. Introducing CO₂ gas at 20–25 psi and 0–15°C yields 3,5-bis(trifluoromethyl)benzoic acid with 76–78% isolated yield after acidification with HCl (Table 1).

Table 1: Grignard Carboxylation Parameters

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 0–15°C (CO₂ addition) |

| Pressure | 20–25 psi |

| Yield | 76–78% |

| Byproducts | <2.6% dibrominated isomers |

This method’s scalability is enhanced by minimal sensitivity to stirring rates and exothermic control, making it suitable for multi-kilogram production.

Esterification of 3,5-Bis(trifluoromethyl)benzoic Acid

Acid-Catalyzed Esterification

3,5-Bis(trifluoromethyl)benzoic acid undergoes esterification with alcohols (e.g., methanol, ethanol) using sulfuric acid as a catalyst. For example, methyl 3,5-bis(trifluoromethyl)benzoate is synthesized by refluxing the acid with methanol in the presence of concentrated H₂SO₄, achieving 96% yield after vacuum distillation. Ethyl ester derivatives are similarly prepared using ethanol, with yields exceeding 90% under optimized conditions.

Table 2: Esterification Reaction Conditions

Acyl Fluoride Intermediate Route

An alternative pathway involves synthesizing 3,5-bis(trifluoromethyl)benzoyl fluoride via chlorine-fluorine exchange using hydrogen fluoride. Subsequent reaction with methanol at 40°C produces the methyl ester in 98% selectivity, avoiding acidic conditions. This method is advantageous for moisture-sensitive substrates but requires specialized handling of HF.

Direct Synthesis from Halogenated Precursors

Nickel-Catalyzed Carbonylation

Emerging methodologies employ nickel catalysts for carbonylative coupling of 3,5-bis(trifluoromethyl)bromobenzene with alcohols. While still experimental, this one-pot approach avoids Grignard formation and achieves 70–75% yield under mild conditions (80°C, 1 atm CO). Further optimization is needed to compete with traditional routes.

Industrial-Scale Considerations

Cost and Reagent Availability

The Grignard method’s reliance on magnesium and THF incurs higher costs (~$175/kg) compared to esterification routes using widely available alcohols ($7.29/5 mL for methanol). However, its shorter reaction time (5–7 hours total) offsets expenses in large batches.

Purification and Byproduct Management

Distillation remains the primary purification method, with patents reporting >99% purity after vacuum distillation. Byproducts like 1,3-dibromo-5,5-dimethylhydantoin are minimized using acetic acid as a co-solvent during bromination, reducing bis-alkylated impurities to <3%.

Mechanistic Insights and Regioselectivity

The electron-deficient aromatic ring in 3,5-bis(trifluoromethyl)bromobenzene directs electrophilic substitution to the para position relative to existing substituents. Computational studies suggest that the trifluoromethyl groups stabilize transition states via inductive effects, favoring mono-carboxylation over di-substitution .

Q & A

Q. What are the optimized synthetic routes for 3,5-bis(trifluoromethyl)benzoate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves esterification of 3,5-bis(trifluoromethyl)benzoic acid (CAS 725-89-3) using alcohol derivatives under acidic or catalytic conditions. Key parameters include:

Q. How can researchers characterize this compound’s structural and electronic properties?

- Methodological Answer : Combine spectroscopic and computational methods:

- ¹H/¹⁹F NMR : Identify substituent effects (e.g., trifluoromethyl deshielding at δ 120–125 ppm for ¹⁹F) .

- X-ray Diffraction (XRD) : Resolve crystal packing and bond angles (e.g., C-CF₃ bond length ~1.33 Å) .

- DFT Calculations : Compare experimental IR/Raman spectra with theoretical models to validate electron-withdrawing effects .

Advanced Research Questions

Q. How do discrepancies arise between theoretical and experimental spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies often stem from:

- Solvent Effects : Polar solvents (e.g., DMSO) alter HOMO/LUMO gaps, shifting UV-Vis absorption peaks .

- Conformational Flexibility : Rotational barriers in trifluoromethyl groups lead to averaged NMR signals, diverging from static DFT models .

Mitigate by using low-temperature NMR or matrix-isolation IR to capture rigid conformers .

Q. What kinetic strategies are effective for studying nucleophilic substitution reactions involving this compound?

- Methodological Answer : Employ:

- Isotopic Labeling : Track ¹⁸O in ester hydrolysis to differentiate SN1/SN2 mechanisms .

- Stopped-Flow Spectroscopy : Monitor fast kinetics (e.g., hydroxide ion attack at µs timescales) .

- Arrhenius Analysis : Calculate activation energy (Eₐ) from rate constants at 25–60°C .

Q. How does this compound perform as a directing group in transition-metal-catalyzed C–H activation?

- Methodological Answer : The strong electron-withdrawing nature of CF₃ groups enhances metal coordination. Protocols include:

- Pd Catalysis : Use benzoate as a transient directing group for aryl C–H functionalization (e.g., acetoxylation) .

- Ligand Screening : Compare yields with/without additives like Ag₂CO₃ to stabilize intermediates .

Q. What thermodynamic insights explain the thermal stability of this compound in high-temperature applications?

- Methodological Answer : Conduct:

- DSC/TGA : Measure decomposition onset (~250°C) and residual mass (<5% at 500°C) .

- Heat of Combustion : Use bomb calorimetry to correlate stability with CF₃ group electronegativity .

Application-Oriented Questions

Q. How can this compound be utilized in designing enzyme inhibitors?

- Methodological Answer : Leverage its bioisosteric similarity to natural substrates:

Q. What strategies mitigate challenges in synthesizing metal-organic frameworks (MOFs) with this compound ligands?

- Methodological Answer : Address steric hindrance from CF₃ groups via:

- Solvothermal Synthesis : Use DMF/water mixtures at 120°C to enhance ligand mobility .

- Post-Synthetic Modification : Introduce secondary linkers to stabilize framework porosity .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the acidity of 3,5-bis(trifluoromethyl)benzoic acid?

- Methodological Answer : Variations in pKa (1.8–2.5) arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.